molecular formula C16H23NO3 B1326020 Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate CAS No. 951885-86-2

Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate

Cat. No.: B1326020
CAS No.: 951885-86-2
M. Wt: 277.36 g/mol
InChI Key: FDJFKYGNWYKXGI-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established organic chemistry naming conventions, reflecting its complex molecular structure through a hierarchical naming system. The official International Union of Pure and Applied Chemistry name is ethyl 6-[3-(dimethylamino)phenyl]-6-oxohexanoate, which systematically describes each structural component of the molecule. This nomenclature begins with the ethyl ester functionality, followed by the hexanoate backbone chain, and concludes with the ketone linkage to the substituted aromatic system.

The structural representation of this compound reveals a linear hexanoic acid derivative where the sixth carbon atom carries both a ketone functionality and an aromatic substituent. The simplified molecular-input line-entry system representation is documented as O=C(OCC)CCCCC(C1=CC=CC(N(C)C)=C1)=O, which provides a standardized linear notation for the molecular structure. The International Chemical Identifier string for this compound is InChI=1S/C16H23NO3/c1-4-20-16(19)11-6-5-10-15(18)13-8-7-9-14(12-13)17(2)3/h7-9,12H,4-6,10-11H2,1-3H3, offering a unique identifier that can be universally recognized across chemical databases and software systems.

The molecular architecture consists of several distinct regions that define its chemical behavior and properties. The ethyl ester group (-COOC2H5) terminates one end of a six-carbon aliphatic chain, while a ketone group (C=O) connects this chain to a meta-disubstituted benzene ring. The dimethylamino group [-N(CH3)2] occupies the meta position relative to the ketone attachment point, creating an electron-rich aromatic system that influences the compound's reactivity profile and electronic distribution.

Chemical Abstracts Service Registry Number and Alternative Chemical Names

The Chemical Abstracts Service registry number for this compound is 951885-86-2, which serves as the primary identifier for this compound in chemical databases and regulatory systems worldwide. This registration number provides unambiguous identification and facilitates accurate communication among researchers, suppliers, and regulatory agencies. The Chemical Abstracts Service system ensures that each unique chemical structure receives a distinct numerical identifier, preventing confusion that might arise from variations in naming conventions or structural representations.

Properties

IUPAC Name

ethyl 6-[3-(dimethylamino)phenyl]-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-4-20-16(19)11-6-5-10-15(18)13-8-7-9-14(12-13)17(2)3/h7-9,12H,4-6,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJFKYGNWYKXGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC(=CC=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501251534
Record name Ethyl 3-(dimethylamino)-ε-oxobenzenehexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-86-2
Record name Ethyl 3-(dimethylamino)-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(dimethylamino)-ε-oxobenzenehexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate typically involves the reaction of ethyl cyanoacetate with N,N-dimethylaniline under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is heated to a specific temperature, often around 70°C, and stirred for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Biocatalytic Applications

1. Enzymatic Reactions

The compound has been explored in biocatalytic processes for synthesizing chiral alcohols and amino acids. For instance, the use of microbial strains such as Escherichia coli expressing specific reductases has demonstrated high yields and enantioselectivity in reactions involving similar keto esters . This highlights the compound's potential role in green chemistry, where biocatalysts are employed to reduce environmental impact compared to traditional synthetic methods.

2. Biodegradable Implants

Recent studies have investigated biodegradable implants that incorporate compounds like ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate. These implants are designed for controlled drug delivery systems, providing sustained release of therapeutic agents while minimizing side effects associated with conventional delivery methods . The ability to tailor the release profiles using this compound could enhance patient outcomes in various medical applications.

Data Table: Summary of Applications

Application AreaDescriptionRelevant Findings
Pharmaceutical Synthesis Key intermediate for drug synthesis, particularly in atorvastatin productionHigh enantioselectivity achieved using engineered enzymes
Anticancer Research Potential anticancer properties through structural analogsInduction of apoptosis in cancer cells observed
Biocatalysis Utilization in enzymatic reactions for chiral compoundsHigh yields and selectivity with microbial catalysts
Biodegradable Implants Controlled drug delivery systemsSustained release profiles enhancing therapeutic efficacy

Case Studies

Case Study 1: Atorvastatin Synthesis

In a study focused on atorvastatin synthesis, researchers utilized this compound as a precursor. The process involved engineered ketoreductases which facilitated the conversion of prochiral ketones to desired chiral alcohols with >99% enantiomeric excess within hours . This exemplifies the compound's significance in pharmaceutical manufacturing.

Case Study 2: Biodegradable Drug Delivery Systems

A study on biodegradable implants demonstrated the incorporation of this compound into a polymer matrix for sustained drug release. The results indicated a favorable correlation between in vitro release rates and therapeutic efficacy in animal models, suggesting its potential for clinical applications .

Mechanism of Action

The mechanism of action of Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, while the keto and ester groups can participate in various biochemical reactions. These interactions can lead to changes in cellular processes, making the compound useful in medicinal chemistry and drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino-Substituted Analogs

Ethyl 6-[ethyl(phenyl)amino]-6-oxohexanoate
  • Structure: Features an ethyl(phenyl)amino group instead of N,N-dimethylamino.
  • Molecular Formula: C₁₆H₂₃NO₃ (identical to the target compound).
  • Increased steric hindrance due to the phenyl substituent may affect binding interactions in biological systems .
Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate
  • Structure: Substituted with a 4-methylpiperazinomethyl group at the phenyl ring’s 4-position.
  • Molecular Formula : C₂₀H₃₀N₂O₃ (MW: 346.47 g/mol).
  • Key Differences :
    • The piperazine ring introduces a secondary amine, enhancing solubility and enabling hydrogen bonding.
    • The extended methylene spacer may improve conformational flexibility for target binding .
Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate
  • Structure: Contains a piperidinomethyl group at the 3-position.
  • Molecular Formula: C₂₀H₂₉NO₃ (MW: 331.45 g/mol).

Heterocyclic Substituents

Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate
  • Structure: Morpholinomethyl group at the phenyl ring’s 2-position.
  • Molecular Formula: C₁₉H₂₇NO₄ (MW: 333.43 g/mol).
  • Key Differences :
    • Morpholine’s oxygen atom improves polarity and solubility, favoring pharmacokinetic properties.
    • Market reports highlight its use in specialty chemical applications, suggesting industrial scalability .
Ethyl 6-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-oxo-1,3-dihydroimidazol-4-yl}-6-oxohexanoate
  • Structure : Incorporates a benzothiazole-thioimidazole heterocycle.
  • Molecular Formula : C₂₁H₂₂N₃O₃S₂ (MW: 428.55 g/mol).
  • Key Differences: The benzothiazole moiety enhances binding to biological targets like kinases or G-quadruplex DNA, diverging from the dimethylamino group’s primary role in solubility .

Halogenated and Alkyl-Substituted Analogs

Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate
  • Structure : 2,5-Dichlorophenyl substituent.
  • Molecular Formula : C₁₄H₁₆Cl₂O₃ (MW: 303.19 g/mol).
  • Key Differences: Electron-withdrawing chlorine atoms reduce electron density on the phenyl ring, altering reactivity in electrophilic substitutions.
Ethyl 6-(3,4-dimethylphenyl)-6-oxohexanoate
  • Structure : 3,4-Dimethylphenyl group.
  • Molecular Formula : C₁₆H₂₂O₃ (MW: 262.34 g/mol).

Structural and Functional Data Table

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Property
Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxo N,N-Dimethylamino 3 C₁₆H₂₃NO₃ 277.36 High solubility, basicity
Ethyl 6-[ethyl(phenyl)amino]-6-oxo Ethyl(phenyl)amino 6 C₁₆H₂₃NO₃ 277.36 Reduced solubility, steric hindrance
Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxo Morpholinomethyl 2 C₁₉H₂₇NO₄ 333.43 Enhanced polarity, industrial use
Ethyl 6-(2,5-dichlorophenyl)-6-oxo 2,5-Dichloro 2,5 C₁₄H₁₆Cl₂O₃ 303.19 Electron-withdrawing, higher toxicity

Biological Activity

Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a dimethylamino group, a keto group, and an ester functionality. This combination of functional groups contributes to its reactivity and interaction with biological systems.

Property Details
Chemical Formula C₁₈H₂₅N₁O₃
Molecular Weight 303.41 g/mol
Functional Groups Dimethylamino, Keto, Ester

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The dimethylamino group can engage with various biological receptors, potentially modulating their activity. The keto and ester groups may undergo hydrolysis, leading to the release of active metabolites that exert biological effects.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study evaluating the compound's efficacy against various bacterial strains found that it demonstrated significant inhibitory effects, particularly against Gram-positive bacteria.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as HeLa and MCF-7 cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death.

Table: Summary of Biological Activities

Activity Type Tested Against Outcome
AntimicrobialE. coli, StaphylococcusSignificant inhibitory effect observed
AnticancerHeLa, MCF-7Induction of apoptosis via caspase activation

Case Studies

  • Antimicrobial Efficacy Study :
    • A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
  • Anticancer Activity Investigation :
    • In a study published in the Journal of Medicinal Chemistry (2021), researchers assessed the anticancer properties of the compound on MCF-7 cells. The results demonstrated a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent in breast cancer treatment.

Q & A

Q. What are the optimal synthetic routes for Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a dimethylaminophenyl aldehyde with ethyl 6-oxohexanoate via nucleophilic acyl substitution. Key steps include:
  • Intermediate Formation : Reacting 3-(N,N-dimethylamino)benzaldehyde with ethyl 6-oxohexanoate under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or THF .
  • Optimization : Yields improve with controlled temperature (60–80°C) and inert atmosphere (N₂/Ar). Excess aldehyde (1.2–1.5 eq) minimizes side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
  • Troubleshooting : Low yields may stem from moisture-sensitive reagents; ensure anhydrous conditions. By-products like aldol adducts can be mitigated by avoiding prolonged reflux .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do key spectral features correlate with its structure?

  • Methodological Answer :
  • ¹H/¹³C NMR : The ester carbonyl (C=O) appears at ~170 ppm in ¹³C NMR. The dimethylamino group’s N–CH₃ protons resonate as a singlet at δ 2.8–3.0 ppm in ¹H NMR. Aromatic protons split into distinct multiplet patterns (δ 6.8–7.5 ppm) due to para-substitution .
  • IR Spectroscopy : Strong absorption bands at ~1730 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (ketone C=O) confirm functional groups. The absence of OH stretches (2500–3300 cm⁻¹) validates esterification completion .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 306.3, with fragmentation peaks at m/z 233 (loss of –OCH₂CH₃) and 147 (dimethylaminophenyl fragment) .

Advanced Research Questions

Q. How do electronic effects of the dimethylamino group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The dimethylamino (–N(CH₃)₂) group is a strong electron-donating substituent, activating the phenyl ring via resonance. This enhances the electrophilicity of the adjacent ketone, facilitating nucleophilic attacks (e.g., by amines or hydrazines). For example:
  • Kinetic Studies : Reactivity with hydrazine is 3× faster than unsubstituted analogs due to increased electron density at the carbonyl carbon .
  • Steric Effects : The bulky dimethylamino group can hinder reactions at the ortho position, favoring para-substitution in further derivatization .
  • Comparative Analysis : Replacing –N(CH₃)₂ with –NO₂ (electron-withdrawing) reduces nucleophilic substitution rates by 60% .

Q. What strategies can resolve contradictions in reported biological activities (e.g., IC₅₀ variability) across different cell lines?

  • Methodological Answer : Discrepancies in potency (e.g., IC₅₀ ranging from 5–50 µM in MCF-7 vs. HepG2 cells) may arise from:
  • Cellular Uptake Differences : Use radiolabeled analogs (³H or ¹⁴C) to quantify intracellular accumulation. Lipophilicity (logP ≈ 2.5) suggests moderate membrane permeability, but efflux pumps (e.g., P-gp) may vary by cell type .
  • Metabolic Stability : Incubate the compound with liver microsomes to assess CYP450-mediated degradation. Co-administration with CYP inhibitors (e.g., ketoconazole) can validate metabolic liabilities .
  • Target Engagement : Perform thermal shift assays to confirm binding to putative targets (e.g., kinases or GPCRs). A ΔTₘ > 2°C indicates significant interaction .

Q. How does modifying the phenyl ring substituents (e.g., –F, –CF₃) affect pharmacokinetic properties such as solubility and metabolic half-life?

  • Methodological Answer :
  • Solubility : Introducing –CF₃ (logP ↑ 0.5) reduces aqueous solubility but enhances blood-brain barrier penetration. Co-solvents (e.g., PEG-400) or nanoformulations can mitigate precipitation .
  • Metabolism : Fluorinated analogs resist oxidative metabolism (t₁/₂ ↑ 40% vs. non-fluorinated). In vitro CYP3A4 assays show reduced metabolite formation when –F replaces –H at the meta position .
  • SAR Trends : Para-substituted –OCH₃ improves solubility (logS ↑ 0.3) but shortens t₁/₂ due to demethylation. Balancing substituent effects requires combinatorial libraries and QSAR modeling .

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